molecular formula C23H25N3O4 B2773630 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide CAS No. 899954-59-7

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2773630
CAS No.: 899954-59-7
M. Wt: 407.47
InChI Key: VFTPLINFDXTSMH-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes both benzamide and pyridazine moieties, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzamide Core: This involves the reaction of 3,4-diethoxybenzoic acid with appropriate amines under conditions that facilitate amide bond formation.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a series of cyclization reactions involving ethoxy-substituted precursors.

    Final Coupling: The final step involves coupling the benzamide core with the pyridazine derivative under conditions that promote the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy groups, using reagents like halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the ethoxy and pyridazine moieties.

Scientific Research Applications

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological effects.

    Modulation of Gene Expression: It may influence the expression of certain genes, thereby affecting cellular functions and processes.

Comparison with Similar Compounds

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.

    3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are of interest for various research and industrial applications.

Properties

IUPAC Name

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-4-28-20-12-10-17(15-21(20)29-5-2)23(27)24-18-9-7-8-16(14-18)19-11-13-22(26-25-19)30-6-3/h7-15H,4-6H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPLINFDXTSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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